molecular formula C24H23N3O4S2 B2858583 2-{[5-(5-methylfuran-2-yl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide CAS No. 670273-81-1

2-{[5-(5-methylfuran-2-yl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide

Cat. No. B2858583
CAS RN: 670273-81-1
M. Wt: 481.59
InChI Key: PIYUUUGIXWLZHM-UHFFFAOYSA-N
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Description

2-{[5-(5-methylfuran-2-yl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide is a useful research compound. Its molecular formula is C24H23N3O4S2 and its molecular weight is 481.59. The purity is usually 95%.
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Scientific Research Applications

Molecular Structure and Hydrogen Bond Analysis

The research by Mary et al. (2020) provides insights into the molecular structure, hydrogen bond interactions, and drug likeness of a molecule structurally similar to 2-{[5-(5-methylfuran-2-yl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide. This study is significant in understanding the molecular geometry and bonding characteristics, essential for predicting the compound's reactivity and interaction with biological targets (Mary et al., 2020).

Anticancer Activity

Hafez and El-Gazzar (2017) explored the synthesis and antitumor activity of thieno[3,2-d]pyrimidine derivatives, closely related to the chemical structure . These compounds showed potent anticancer activity against various human cancer cell lines, indicating the potential of similar compounds in cancer therapy (Hafez & El-Gazzar, 2017).

Antimicrobial Agents

Baviskar, Khadabadi, and Deore (2013) synthesized derivatives of thiazolidin-4-one, which share a core structure with the compound . These derivatives were tested for antimicrobial activity against various bacteria and fungi, showcasing the potential of similar compounds in developing new antimicrobial agents (Baviskar et al., 2013).

Dual Inhibitors for Thymidylate Synthase and Dihydrofolate Reductase

A study by Gangjee et al. (2008) on thieno[2,3-d]pyrimidine antifolates demonstrated their potential as dual inhibitors for key enzymes thymidylate synthase and dihydrofolate reductase. This finding suggests the usefulness of similar compounds in therapeutic applications, especially in cancer treatment (Gangjee et al., 2008).

properties

IUPAC Name

2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O4S2/c1-15-9-10-19(31-15)18-13-32-22-21(18)23(29)27(16-6-3-2-4-7-16)24(26-22)33-14-20(28)25-12-17-8-5-11-30-17/h2-4,6-7,9-10,13,17H,5,8,11-12,14H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIYUUUGIXWLZHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=CSC3=C2C(=O)N(C(=N3)SCC(=O)NCC4CCCO4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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